molecular formula C15H14N2O3S B1460578 2-(3-Cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid CAS No. 1530308-87-2

2-(3-Cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid

Cat. No. B1460578
CAS RN: 1530308-87-2
M. Wt: 302.4 g/mol
InChI Key: BWNYQPAKTQSUDL-UHFFFAOYSA-N
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Description

“2-(3-Cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid” is a chemical compound with the molecular formula C15H14N2O3S . It has an average mass of 302.348 Da and a monoisotopic mass of 302.072510 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a cyano group (-CN), a propoxy group (-OCH2CH2CH3), and a carboxylic acid group (-COOH) .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 537.1±60.0 °C at 760 mmHg, and a flash point of 278.7±32.9 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its polar surface area is 111 Å2 .

Scientific Research Applications

Sorption Studies and Environmental Implications

Research on phenoxy herbicides, including compounds structurally related to carboxylic acids, highlights their interaction with soil and environmental matrices. These studies are crucial for understanding the environmental fate and transport of similar compounds (Werner, Garratt, & Pigott, 2012).

Biological and Pharmacological Activities of Related Compounds

Derivatives of triazoles and thiazoles, which can be structurally or functionally related to the target compound, have been studied for their antioxidant, antimicrobial, and pharmacological properties. Such research suggests the potential for similar carboxylic acid derivatives to possess biologically relevant activities (Kaplaushenko, 2019), (Jarboe, Royce, & Liu, 2013).

Potential in Drug Synthesis and Biotechnology

The application of carboxylic acids, including those derived from biomass like levulinic acid, in drug synthesis and other biotechnological fields highlights the versatility and importance of such compounds in creating value-added chemicals and pharmaceuticals (Zhang et al., 2021).

properties

IUPAC Name

2-(3-cyano-4-propoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-3-6-20-12-5-4-10(7-11(12)8-16)14-17-9(2)13(21-14)15(18)19/h4-5,7H,3,6H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNYQPAKTQSUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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